molecular formula C10H16N2O B3225537 [(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl](methyl)amine CAS No. 1249806-32-3

[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl](methyl)amine

Cat. No.: B3225537
CAS No.: 1249806-32-3
M. Wt: 180.25
InChI Key: ADOFWGXPOGRPBS-UHFFFAOYSA-N
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Description

(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine is an organic compound with the molecular formula C10H16N2O. It is a derivative of pyridine, characterized by the presence of methoxy and dimethyl groups on the pyridine ring, as well as a methylamine substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine typically involves the alkylation of 2-methoxy-4,6-dimethylpyridine with methylamine. The reaction is usually carried out under basic conditions, using a suitable base such as sodium hydride or potassium carbonate to deprotonate the methylamine, facilitating its nucleophilic attack on the pyridine derivative .

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up by employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups on the pyridine ring can enhance its binding affinity to these targets, leading to modulation of their activity. The methylamine group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine can be compared with other pyridine derivatives, such as:

    (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine: Similar structure but with an ethylamine group instead of a methylamine group.

    (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine: Contains a propylamine group.

    (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine: Contains a butylamine group.

The uniqueness of (2-Methoxy-4,6-dimethylpyridin-3-yl)methylamine lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(2-methoxy-4,6-dimethylpyridin-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7-5-8(2)12-10(13-4)9(7)6-11-3/h5,11H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOFWGXPOGRPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CNC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl](methyl)amine
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[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl](methyl)amine
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[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl](methyl)amine
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[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl](methyl)amine
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[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl](methyl)amine
Reactant of Route 6
[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl](methyl)amine

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